The synthesis of 3-MAPB typically involves several key steps, including the bromination of a ketone followed by amination. One common method includes the α-bromination of an appropriate precursor, such as 2-bromo-4-methylpropiophenone, which can be subsequently reacted with N-benzyl-N-methylamine to yield the desired product. This method is favored for its relative simplicity and efficiency in producing large quantities of the compound.
Another approach involves using masked precursors that can be converted back into 3-MAPB through straightforward chemical reactions. This flexibility in synthesis contributes to its prevalence in illicit markets, as it does not require controlled starting materials .
The molecular formula for 3-MAPB (hydrochloride) is C12H17ClN2O, with a molecular weight of approximately 232.73 g/mol when in hydrochloride form. The structure features a benzofuran moiety with a methylaminopropyl side chain attached at the 3-position, distinguishing it from related compounds like 5-MAPB or 6-APB.
The compound's structural characteristics include:
3-MAPB can undergo various chemical reactions typical of amines and ethers. Notably, it can participate in:
In terms of stability, the hydrochloride salt form is more stable than its free base counterpart, making it easier to handle and store for research purposes .
The mechanism of action for 3-MAPB primarily involves its interaction with neurotransmitter transporters. It functions as a substrate-type releaser for serotonin, dopamine, and norepinephrine transporters. This means that upon binding to these transporters, it induces the release of these neurotransmitters into the synaptic cleft.
Research indicates that 3-MAPB exhibits similar pharmacological properties to other entactogens like MDMA, promoting feelings of empathy and emotional connection. Its potency at these transporters suggests that it may have significant psychoactive effects at relatively low doses .
These properties make it suitable for both laboratory research applications and illicit use.
While primarily known for its psychoactive effects, research into 3-MAPB has focused on its potential applications in understanding neurotransmitter dynamics and developing new therapeutic agents. Its structural similarities to other entactogens position it as a candidate for studying the effects of monoamine release on mood and behavior.
Additionally, investigations into its pharmacological profile may provide insights into designing safer alternatives or analogs with reduced toxicity while retaining therapeutic benefits .
3-MAPB (1-(benzofuran-3-yl)-N-methylpropan-2-amine) hydrochloride emerged as a structural analog of MDMA (3,4-methylenedioxymethamphetamine) during efforts to develop novel entactogens with improved therapeutic windows. Its development parallels that of other benzofuran derivatives like 5-APB and 6-APB, which were first synthesized in academic settings in the early 1990s as isosteric replacements for the methylenedioxy ring of MDA (3,4-methylenedioxyamphetamine) [2]. Unlike its more studied positional isomers (5-MAPB, 6-MAPB), 3-MAPB entered the designer drug market later, with forensic identifications in Europe documented around 2015 [10]. This emergence coincided with global scheduling of earlier entactogens (e.g., MDMA’s Schedule I classification in the 1980s), which drove clandestine chemists to explore underrepresented regions of the benzofuran-amphetamine chemical space. Patent literature from entities like Tactogen Inc. (2021) indicates ongoing interest in benzofurans for neuropsychiatric applications, positioning 3-MAPB within a broader class of compounds under preclinical evaluation for mental health disorders [4].
Table 1: Historical Timeline of Key Benzofuran Derivatives
Year | Event | Significance |
---|---|---|
1993 | Synthesis of 5-APB/6-APB at Purdue University | First benzofuran analogs designed as MDA isosteres [2] |
2013 | UK Temporary Class Drug Order on 5/6-APB and NBOMe compounds | Regulatory response to benzofuran designer drug market emergence [4] |
2015 | First forensic identification of 5-MBPB (structurally similar to 3-MAPB) | Highlights diversification of benzofuran NPS market [10] |
2021 | Tactogen patents on benzofuran compositions | Formalizes therapeutic interest in this chemical class [4] |
3-MAPB hydrochloride belongs to the N-methyl-2-aminopropylbenzofuran subclass of aminoalkylbenzofurans, characterized by a benzofuran heterocycle linked to an N-methylaminopropyl chain. Its core structure comprises:
Pharmacophoric analysis reveals critical features for monoamine transporter interaction:
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3